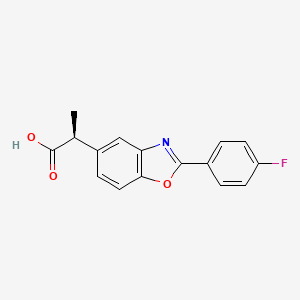

Flunoxaprofen

Übersicht

Beschreibung

Flunoxaprofen ist ein chirales nichtsteroidales Antirheumatikum (NSAR), das für seine starken entzündungshemmenden und schmerzlindernden Eigenschaften bekannt ist. Es ist strukturell mit Naproxen verwandt und wird hauptsächlich zur Behandlung von Erkrankungen wie Arthrose und rheumatoider Arthritis eingesetzt . Seine klinische Anwendung war jedoch aufgrund von Bedenken hinsichtlich einer möglichen Hepatotoxizität begrenzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flunoxaprofen wird durch eine Reihe chemischer Reaktionen synthetisiert, die von para-Fluorbenzoylchlorid ausgehen. Die Synthese beinhaltet die Bildung eines Benzoxazolrings über eine Sandmeyer-Reaktion, gefolgt von der Diazotierung von 2-(4-Aminophenyl)propanonitril und der anschließenden sauren Hydrolyse, um das Phenol-Zwischenprodukt zu erhalten . Dieses Zwischenprodukt wird dann nitriert und reduziert, um Aminophenol zu bilden, das durch Hydrolyse zu der Carbonsäure führt. Der letzte Schritt beinhaltet die Acylierung mit para-Fluorbenzoylchlorid und die Cyclisierung zur Bildung von racemischem this compound .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess muss eine hohe Reinheit und Ausbeute gewährleisten, was häufig eine Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl erfordert. Darüber hinaus erfordert die geringe Wasserlöslichkeit der Verbindung weitere Schritte, um Formulierungen wie Sirupe, Cremes und Zäpfchen herzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flunoxaprofen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Typischerweise beinhaltet die Umwandlung der phenolischen Gruppe in Chinone.

Reduktion: Reduktion von Nitrogruppen zu Aminen.

Substitution: Halogenierungs- und Nitrierungsreaktionen am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Zinnchlorid.

Substitution: Halogenierung unter Verwendung von Halogenen wie Chlor oder Brom und Nitrierung unter Verwendung von Salpetersäure und Schwefelsäure.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die bei der Synthese von this compound verwendet werden, wie z. B. Aminophenol und Carbonsäurederivate .

Wissenschaftliche Forschungsanwendungen

Flunoxaprofen wurde ausgiebig auf seine entzündungshemmenden und schmerzlindernden Eigenschaften untersucht. Es hat eine signifikante Wirksamkeit bei der Reduzierung der Symptome von Arthrose und rheumatoider Arthritis gezeigt . Die Forschung hat auch sein Potenzial bei der Behandlung anderer entzündlicher Erkrankungen und seine Auswirkungen auf verschiedene biologische Signalwege untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Cyclooxygenase (COX), das bei der Biosynthese von Prostaglandinen von entscheidender Bedeutung ist. Prostaglandine sind Lipidverbindungen, die eine Schlüsselrolle bei Entzündungen und Schmerzen spielen. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen und Schmerzen .

Wirkmechanismus

Flunoxaprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Flunoxaprofen ist eng mit anderen NSAR wie Naproxen und Ibuprofen verwandt. Im Vergleich zu diesen Verbindungen hat this compound eine ähnliche Wirksamkeit bei der Behandlung entzündlicher Erkrankungen gezeigt, jedoch ein höheres Risiko für Hepatotoxizität . Dies hat seine klinische Anwendung im Vergleich zu häufiger eingesetzten NSAR eingeschränkt.

Ähnliche Verbindungen

- Naproxen

- Ibuprofen

- Ketoprofen

- Diclofenac

Die einzigartige Struktur von this compound, die einen Benzoxazolring und ein Fluoratom beinhaltet, unterscheidet es von diesen anderen NSAR und trägt zu seinem spezifischen pharmakologischen Profil bei .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

IUPAC Name |

(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYQKTVRGFPIS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912311 | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66934-18-7 | |

| Record name | (+)-Flunoxaprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66934-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunoxaprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunoxaprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunoxaprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNOXAPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

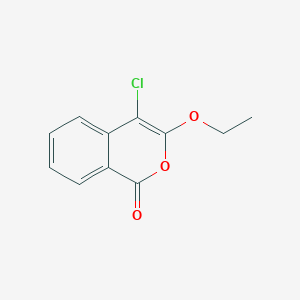

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)